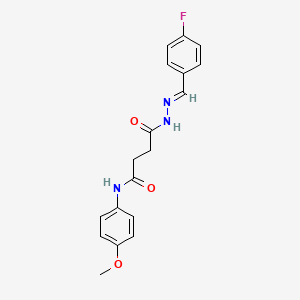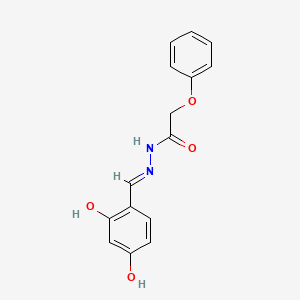![molecular formula C22H14IN3O3 B11547775 2-(3-iodophenyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B11547775.png)
2-(3-iodophenyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,2E)-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE is a complex organic compound that features a combination of iodophenyl, benzoxazolyl, and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2E)-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE typically involves multi-step organic reactions. The starting materials often include 3-iodoaniline, 2-nitrobenzaldehyde, and 2-aminophenol. The synthetic route may involve the following steps:
Formation of Benzoxazole Ring: 2-aminophenol reacts with 3-iodoaniline under acidic conditions to form the benzoxazole ring.
Aldol Condensation: The benzoxazole derivative undergoes aldol condensation with 2-nitrobenzaldehyde to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1E,2E)-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1E,2E)-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the benzoxazole ring, which can exhibit fluorescence properties.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (1E,2E)-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitrophenyl group may participate in redox reactions, affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1E,2E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE
- (1E,2E)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE
Uniqueness
The presence of the iodophenyl group in (1E,2E)-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE makes it unique compared to its bromine or chlorine analogs. The iodine atom can participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C22H14IN3O3 |
|---|---|
Molekulargewicht |
495.3 g/mol |
IUPAC-Name |
(E)-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-(2-nitrophenyl)prop-2-en-1-imine |
InChI |
InChI=1S/C22H14IN3O3/c23-17-8-3-6-16(13-17)22-25-19-14-18(10-11-21(19)29-22)24-12-4-7-15-5-1-2-9-20(15)26(27)28/h1-14H/b7-4+,24-12? |
InChI-Schlüssel |
CVXDHVPDJBQLTJ-UJNSYKDASA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)I)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)I)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11547710.png)
![3-[(E)-(cyclohexylimino)methyl]-5-[(dimethylamino)methyl]thiophene-2-thiol](/img/structure/B11547713.png)
![[1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate](/img/structure/B11547720.png)
![N-(2,5-dichlorophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11547727.png)
![4-methoxybenzyl (2E)-2-{4-[(2,4-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B11547731.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B11547734.png)

![N-(2,4-Dimethylphenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11547744.png)

![3-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11547754.png)
![2-[(4-Bromophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11547755.png)
![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11547767.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-{[(4-bromophenyl)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11547771.png)
![2-ethoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11547776.png)
